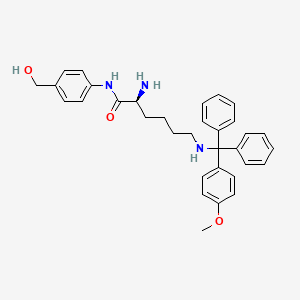![molecular formula C17H11NO6 B14911165 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B14911165.png)
2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Acetyloxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid is a complex organic compound that features a unique structure combining an acetyloxy group, a phenyl ring, and an isoindolinecarboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Acetyloxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid typically involves multiple steps, starting with the preparation of the core isoindoline structure. One common method involves the reaction of isopropenylmagnesium bromide with 4-bromo-3-nitrotoluene under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C . This reaction yields the intermediate compound, which is then further modified through a series of reactions to introduce the acetyloxy and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Acetyloxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[4-(Acetyloxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(Acetyloxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group may play a role in modulating the compound’s reactivity and binding affinity. The phenyl ring and isoindolinecarboxylic acid moiety contribute to the overall stability and functionality of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(Hydroxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid
- 2-[4-(Methoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid
- 2-[4-(Amino)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid
Uniqueness
2-[4-(Acetyloxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H11NO6 |
|---|---|
Peso molecular |
325.27 g/mol |
Nombre IUPAC |
2-(4-acetyloxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C17H11NO6/c1-9(19)24-12-5-3-11(4-6-12)18-15(20)13-7-2-10(17(22)23)8-14(13)16(18)21/h2-8H,1H3,(H,22,23) |
Clave InChI |
GDZHHVABLWIDDM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5,12-Bis(4-methoxyphenyl)-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14911133.png)
![6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;dihydrochloride](/img/structure/B14911137.png)



